N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of thiazole and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The compound N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide has been evaluated for its anticonvulsant activity . The primary targets of this compound are likely related to the neural pathways involved in seizure activity.
Biochemical Pathways
The compound’s anticonvulsant activity suggests it may affect biochemical pathways related to neural excitability and seizure activity . .
Pharmacokinetics
A computational study was carried out, including the prediction of pharmacokinetic properties . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this and to understand their impact on the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is a reduction in seizure activity, as evidenced by its anticonvulsant activity . This suggests that the compound may have molecular and cellular effects that reduce neural excitability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide typically involves the construction of the thiazole and pyrrolidine rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with a suitable pyrrolidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrrolidine derivatives, such as:
Thiazole-based compounds: Thiazole-2-carboxamide, thiazole-4-carboxamide.
Pyrrolidine-based compounds: Pyrrolidine-2-carboxamide, pyrrolidine-3-carboxamide.
Uniqueness
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide is unique due to its specific combination of thiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c20-13(14-18-11-3-1-2-4-12(11)22-14)17-10-5-7-19(9-10)15-16-6-8-21-15/h1-4,6,8,10H,5,7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHBEOLTMRPCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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